3-(2-Adamantyl)azetidine;hydrochloride
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Overview
Description
3-(2-Adamantyl)azetidine;hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The adamantyl group, derived from adamantane, is a bulky, rigid, and lipophilic moiety that imparts unique properties to the compound. Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
Similar azetidine derivatives have been shown to interact with various targets in the central nervous system .
Mode of Action
Studies on similar azetidine derivatives suggest that they may exert their effects by interacting with various targets in the central nervous system, leading to changes in cellular processes .
Biochemical Pathways
For instance, these compounds have been shown to modulate the activities of enzymes such as inducible NOS, PTEN-induced putative kinase, and uncoupling protein 2 .
Result of Action
Similar azetidine derivatives have been shown to have neuroprotective effects, such as improving neurological deficits, reducing brain edema, and suppressing apoptosis . They have also been found to attenuate inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [2+2] cycloaddition of an imine with an olefin, catalyzed by a transition metal complex . Another approach involves the ring-opening of aziridines with adamantyl-substituted nucleophiles under basic conditions .
Industrial Production Methods
Industrial production of azetidines often employs microwave-assisted synthesis to enhance reaction rates and yields. For example, the one-pot synthesis of azetidines from alkyl dihalides and primary amines under microwave irradiation has been reported to be efficient and scalable . The use of solid supports like alumina can further improve the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
3-(2-Adamantyl)azetidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly found in natural products and pharmaceuticals.
Uniqueness
3-(2-Adamantyl)azetidine;hydrochloride is unique due to its combination of the highly strained azetidine ring and the bulky adamantyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
3-(2-adamantyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-8-2-10-4-9(1)5-11(3-8)13(10)12-6-14-7-12;/h8-14H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTPHDSSXKSDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4CNC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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